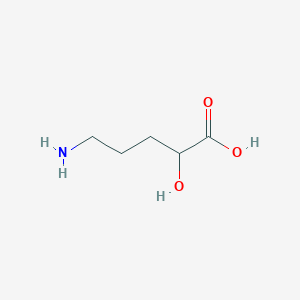

5-Amino-2-hydroxypentanoic acid

Description

5-Amino-2-hydroxypentanoic acid (CAS No. 16814-81-6), also known as AHPA (C₅H₁₁NO₃), is a non-proteinogenic amino acid with a five-carbon backbone featuring an amino group (-NH₂) at the fifth carbon and a hydroxyl group (-OH) at the second carbon . This bifunctional structure grants it unique chemical properties, such as enhanced solubility in polar solvents due to hydrogen bonding and amphoteric behavior (acting as both a base and acid depending on pH).

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBTVBUNSFJIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

- Common Reagents and Conditions:

- Oxidizing agents like potassium permanganate (

Oxidation: KMnO4

) or chromic acid (H2CrO4

). Reducing agents such as sodium borohydride (Reduction: NaBH4

) or catalytic hydrogenation.Substitution: Acidic or basic conditions, depending on the specific substitution reaction.

Major Products:

Scientific Research Applications

Chemical Applications

1. Building Block in Synthesis

5-Amino-2-hydroxypentanoic acid serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and other chemical compounds due to its unique structural properties.

2. Chiral Intermediate

The compound acts as a chiral intermediate in chemical synthesis, facilitating the production of enantiomerically pure compounds which are essential in the pharmaceutical industry.

Biological Applications

1. Precursor for Amino Acids and Peptides

In biological systems, this compound functions as a precursor for the biosynthesis of certain amino acids and peptides. This role is vital for maintaining metabolic pathways that are essential for cellular function .

2. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by reducing neuronal cell death under oxidative stress conditions. Mechanistic studies suggest that it enhances the expression of antioxidant enzymes, thereby protecting against oxidative damage .

3. Antifungal Activity

Studies have demonstrated that this compound can inhibit the growth of specific fungi by targeting homoserine dehydrogenase, an enzyme critical for fungal metabolism. This suggests potential applications in agricultural biotechnology for controlling fungal pathogens.

Medical Applications

1. Potential Therapeutic Uses

The compound has shown promise in various therapeutic contexts, particularly regarding metabolic regulation and neuroprotection. Its involvement in neurotransmitter synthesis may also position it as a candidate for treating neurodegenerative diseases .

2. Renin Inhibition

Certain derivatives of this compound have been explored for their ability to inhibit renin, an enzyme involved in the regulation of blood pressure. This could lead to new treatments for hypertension and related disorders .

Agricultural Applications

1. Plant Growth Accelerator

this compound has been investigated as a plant growth accelerator. Experimental data indicate that it can enhance plant height and biomass when applied at specific concentrations during growth phases .

| Experiment | Plant Type | Application Method | Concentration Range (ppm) | Measured Outcome |

|---|---|---|---|---|

| 1 | Barley | Soaking | 0.006 - 0.6 | Increased height and tillering after 35 days |

| 2 | Komatsuna | Aqueous solution | 0.06 | Enhanced fresh weight after 42 days |

| 3 | Radish | Aqueous solution | 0.06 - 0.6 | Increased fresh weight after 28 days |

| 4 | Garland Chrysanthemum | Aqueous solution | 0.06 - 0.6 | Improved biomass after 8 weeks |

Case Studies

Neuroprotective Studies:

A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models exposed to oxidative stress, highlighting its potential as a neuroprotective agent.

Antifungal Mechanism:

Research conducted on fungal strains revealed that the compound effectively inhibited growth by disrupting metabolic pathways essential for fungal survival.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Key Findings :

Functional Group Impact: The hydroxyl group in this compound enhances polarity compared to 5-aminopentanoic acid (APA), which lacks this group. This property may improve solubility in aqueous systems but could reduce stability in acidic conditions . Substitution with a methyl group (as in 5-amino-2-methylpentanoic acid) increases hydrophobicity, making it suitable for lipid-soluble drug formulations .

Safety Considerations: While 5-amino-2-methylpentanoic acid is explicitly noted as non-toxic , 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (a related protected derivative) lacks comprehensive toxicological data, necessitating cautious handling .

Biological Activity

5-Amino-2-hydroxypentanoic acid, also known as (S)-5-amino-2-hydroxypentanoic acid, is an amino acid derivative with significant biological relevance. This compound plays a critical role in various biochemical processes, particularly in amino acid metabolism and neurotransmission. The following sections explore its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₁₁N₃O₂

- Molecular Weight : Approximately 133.15 g/mol

- Structure : Features an amino group (-NH₂) and a hydroxyl group (-OH), making it a chiral molecule.

This compound acts primarily through its interactions with specific enzymes and receptors:

- Substrate for Transaminases : It serves as a substrate for transaminases, enzymes that facilitate the transfer of amino groups between amino acids and keto acids, which is crucial for amino acid metabolism.

- Neurotransmitter Interaction : The compound may influence neurotransmission by interacting with receptors involved in mood regulation and cognitive function, potentially affecting conditions like depression and anxiety disorders .

1. Amino Acid Metabolism

This compound is involved in the biosynthesis of various amino acids and peptides. Its role as a precursor enhances its significance in metabolic pathways, particularly in the synthesis of neurotransmitters.

2. Neurotransmission

Research indicates that this compound may enhance the activity of certain neurotransmitters, thereby influencing mood and cognitive functions. Its interaction with neurotransmitter systems suggests potential applications in treating mood disorders .

3. Therapeutic Applications

Due to its biological activity, this compound has potential therapeutic applications:

- Mood Disorders : Enhancing neurotransmitter activity could be beneficial in treating depression and anxiety.

- Metabolic Disorders : Its role in amino acid metabolism may have implications for metabolic health.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-5-amino-2-hydroxypentanoic acid | Enantiomer with different activity | Different chiral configuration affects biological activity |

| 2-amino-3-hydroxybutanoic acid | Shorter carbon chain | May have different metabolic pathways |

| 5-amino-2-hydroxyhexanoic acid | Longer carbon chain | Potentially different pharmacokinetics |

The unique chiral configuration of this compound imparts distinct biological activities compared to its enantiomers and other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Neurotransmitter Modulation : A study demonstrated that this compound could enhance glutamate activity, suggesting its potential role in cognitive enhancement and mood stabilization .

- Metabolic Pathways : Research indicated that it participates actively in metabolic pathways involving amino acids, which could be crucial for developing treatments for metabolic disorders .

- Clinical Implications : The exploration of metabolomic profiles in conditions like autism spectrum disorder (ASD) has shown aberrations in amino acid metabolism, including metabolites related to this compound, indicating its relevance in clinical settings .

Q & A

What are the recommended synthetic routes for 5-Amino-2-hydroxypentanoic acid, and what key reaction conditions must be controlled?

Basic Research Question

A common synthetic approach involves multi-step reactions using reagents such as methanol, hydrogen gas, and palladium catalysts for hydrogenation steps, followed by acid hydrolysis to yield the final product . For example, coupling reactions with thiazole derivatives (e.g., ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate) require precise temperature control (e.g., 6.9 Hz coupling constants in NMR) and anhydrous conditions to prevent side reactions . Key parameters include pH adjustment during hydrolysis, solvent purity (e.g., anhydrous ethyl acetate), and stoichiometric ratios of carbodiimide coupling agents to ensure amide bond formation .

How can researchers differentiate this compound from structurally similar compounds using spectroscopic methods?

Basic Research Question

Distinguishing this compound from analogs like 5-hydroxypentanoic acid (C₅H₁₀O₃, lacking the amino group) or 5-aminovaleric acid (lacking the hydroxyl group) requires combined spectroscopic analysis:

- NMR : The presence of both amine (-NH₂) and hydroxyl (-OH) protons in ¹H NMR (e.g., δ 12.02 and 12.18 ppm for exchangeable protons) and distinct carbon signals for the hydroxyl-bearing C2 and amino-bearing C5 positions .

- Mass Spectrometry : Molecular ion peaks at m/z 147 (C₅H₁₁NO₃) confirm the molecular formula, while fragmentation patterns distinguish positional isomers .

- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹) and -NH₂ (~3350 cm⁻¹) provide additional confirmation .

What safety precautions are necessary when handling this compound given limited toxicological data?

Basic Research Question

While no comprehensive safety assessment exists , precautionary measures include:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261 precautionary statement) .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact (P262) .

- First Aid : Immediate rinsing with water for eye/skin contact and artificial respiration if inhaled . Researchers should treat symptoms empirically due to the lack of specific antidotes .

What strategies can resolve discrepancies in reported NMR spectral data for this compound derivatives?

Advanced Research Question

Contradictions in NMR data (e.g., δ 1.50–1.56 ppm for methylene protons in thiazole derivatives vs. alternative reports) may arise from solvent effects, pH-dependent tautomerism, or impurities . Methodological solutions include:

- Standardized Conditions : Use deuterated solvents (e.g., DMSO-d₆) and controlled temperatures to minimize shifts .

- 2D NMR : HSQC and HMBC experiments to unambiguously assign proton-carbon correlations, especially for overlapping signals .

- Purity Validation : HPLC with UV detection (λ = 210–254 nm) to confirm >95% purity before spectral analysis .

How can reaction yields be optimized in multi-step syntheses of this compound amid competing side reactions?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Palladium on carbon (Pd/C) for selective hydrogenation of nitro or carbonyl intermediates without over-reduction .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to shield the amino moiety during hydroxylation steps, followed by acidic deprotection (e.g., trifluoroacetic acid) .

- Kinetic Control : Low-temperature reactions (-10°C to 0°C) to suppress side reactions like epimerization at chiral centers .

What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

Advanced Research Question

Challenges include matrix interference, low analyte concentration, and instability of the hydroxyl and amino groups. Solutions involve:

- Derivatization : Pre-column derivatization with dansyl chloride or o-phthalaldehyde to enhance UV/fluorescence detection sensitivity .

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 147 → 130 for quantification) improve specificity in biological samples .

- Stabilization : Addition of antioxidants (e.g., ascorbic acid) and storage at -80°C to prevent oxidation or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.